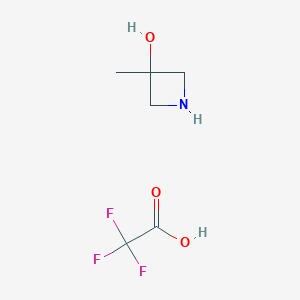
3-Methylazetidin-3-ol; trifluoroacetic acid
Katalognummer B1428561
Molekulargewicht: 201.14 g/mol
InChI-Schlüssel: ANQVEPVLABFZDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08791123B2
Procedure details


To a solution of 1-benzhydryl-3-methylazetidin-3-ol (0.46 g, 1.82 mmol) in EtOH (15 mL) was added TFA (0.14 mL, 1.82 mmol) and Pd(OH)2/C (0.127 g, 0.182 mmol). The reaction was subjected to hydrogenation (50 psi) on a Parr shaker at ambient temperature overnight. The reaction mixture was filtered, concentrated and triturated with Et2O. The fine white solid was filtered to yield the product as a TFA salt.



Identifiers


|
REACTION_CXSMILES
|
C([N:14]1[CH2:17][C:16]([CH3:19])([OH:18])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:20]([OH:26])([C:22]([F:25])([F:24])[F:23])=[O:21]>CCO.[OH-].[OH-].[Pd+2]>[F:23][C:22]([F:25])([F:24])[C:20]([OH:26])=[O:21].[CH3:19][C:16]1([OH:18])[CH2:17][NH:14][CH2:15]1 |f:3.4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.46 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(O)C
|
|
Name
|
|
|
Quantity
|
0.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
0.127 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with Et2O
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The fine white solid was filtered
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

